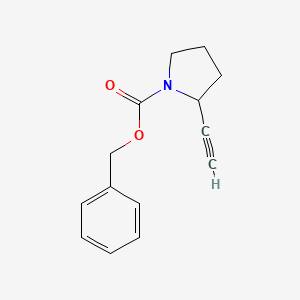

Benzyl 2-ethynylpyrrolidine-1-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethynylpyrrolidine-1-carboxylate typically involves the reaction of ethynylpyrrolidine with benzyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction proceeds through the formation of an intermediate carbamate, which is then isolated and purified to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired scale, cost efficiency, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 2-ethynylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon.

Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or halides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield ethynylpyrrolidine derivatives.

Substitution: Substitution reactions can produce a variety of substituted pyrrolidines, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

Benzyl 2-ethynylpyrrolidine-1-carboxylate has been investigated for its potential use in drug development. Its unique structure can be modified to enhance pharmacological properties, making it suitable for creating new therapeutic agents. For instance, derivatives of this compound have shown promise in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Research has indicated that modifications of benzyl 2-ethynylpyrrolidine derivatives exhibit selective cytotoxicity against cancer cell lines. A study demonstrated that certain analogs could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a valuable component in synthetic organic chemistry.

Reaction Mechanisms

- Nucleophilic Substitution: The ethynyl group can participate in nucleophilic attacks, allowing for the introduction of various functional groups.

- Cycloaddition Reactions: The compound can be utilized in cycloaddition reactions to form cyclic structures that are often found in natural products and pharmaceuticals .

Material Science

3.1 Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its ethynyl group allows for crosslinking reactions, leading to the formation of robust materials.

Application Example: Photopolymers

In the development of photopolymers, this compound can act as a photosensitive monomer, enabling the production of materials that change properties upon exposure to light. This application is particularly relevant in creating advanced coatings and electronic devices .

Analytical Applications

4.1 Chromatography and Spectroscopy

The compound's distinct chemical properties make it suitable for use in chromatographic techniques and spectroscopic analyses. It can serve as a reference standard or a derivatization agent in analytical chemistry.

| Application Area | Specific Use Case |

|---|---|

| Chromatography | Reference standard for HPLC |

| Spectroscopy | Derivatization agent for NMR analysis |

| Synthesis | Intermediate for complex organic molecules |

Wirkmechanismus

The mechanism by which Benzyl 2-ethynylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary widely, depending on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidin-2-one

N-ethylpyrrolidine

Benzyl 2-ethynylpiperidine-1-carboxylate

Biologische Aktivität

Benzyl 2-ethynylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a benzyl group and an ethynyl group. The synthesis of this compound often involves palladium-catalyzed reactions, which allow for the formation of carbon-nitrogen and carbon-carbon bonds, enhancing the yield and selectivity of the desired product .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi. One study reported minimum inhibitory concentration (MIC) values ranging from 6.25 to 200 µg/mL against gram-positive and gram-negative bacteria, as well as antifungal activity with MIC values as low as 3.12 µg/mL against Candida species .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that pyrrolidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain analogs have been shown to possess cytotoxic effects comparable to established chemotherapeutic agents .

The mechanism of action for this compound likely involves interaction with specific molecular targets. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the benzyl group enhances lipophilicity, aiding membrane permeability. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both benzyl and ethynyl groups | Antimicrobial, anticancer |

| 1-Benzylpyrrolidine | Lacks ethynyl group | Different biological profile |

| 2-Ethynylpyrrolidine | Lacks benzyl group | Reduced lipophilicity and altered interactions |

This table illustrates the unique features of this compound compared to its analogs, highlighting its potential advantages in biological applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against clinically relevant pathogens. This compound was among the compounds tested, showing significant activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Properties

In another investigation focused on cancer therapeutics, this compound was tested for cytotoxicity against breast cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, supporting further exploration into its mechanisms and potential as an anticancer agent .

Eigenschaften

IUPAC Name |

benzyl 2-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-13-9-6-10-15(13)14(16)17-11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXDCMJEKDDZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.